molecular formula C6H6FN B1304807 2-Fluoro-5-methylpyridine CAS No. 2369-19-9

2-Fluoro-5-methylpyridine

Cat. No. B1304807
Key on ui cas rn: 2369-19-9
M. Wt: 111.12 g/mol
InChI Key: AOSOZARHUJMBLZ-UHFFFAOYSA-N
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Patent
US08653113B2

Procedure details

26.5 ml of n-butyllithium (1.57 mol/l hexane solution) was dropwise added at −78° C. to a solution having 4.02 g (39.8 mmol) of diisopropylamine dissolved in 70 ml of tetrahydrofuran, followed by stirring for 30 minutes. To this solution, a solution having 4.42 g (39.8 mmol) of 2-fluoro-5-methylpyridine dissolved in 18 ml of tetrahydrofuran was added, followed by stirring for 4 hours to prepare 2-fluoro-5-methyl-3-pyridyllithium. Then, to this solution, a solution having 10.1 g (39.8 mmol) of iodine dissolved in 27 ml of tetrahydrofuran was added, followed by stirring for 2 hours. 16 ml of water and 120 ml of a sodium thiosulfate aqueous solution were charged, followed by extraction with ethyl ether. The organic layer was dried over magnesium sulfate and subjected to filtration, the solvent was distilled off under reduced pressure, and the obtained crude product was purified by silica gel chromatography to obtain 3.15 g (yield: 33%) of 2-fluoro-3-iodo-5-methylpyridine.
Quantity
26.5 mL
Type
reactant
Reaction Step One
Name
sodium thiosulfate
Quantity
120 mL
Type
reactant
Reaction Step Two
Name
Quantity
16 mL
Type
solvent
Reaction Step Two
Quantity
4.02 g
Type
reactant
Reaction Step Three
Quantity
4.42 g
Type
reactant
Reaction Step Four
Name
2-fluoro-5-methyl-3-pyridyllithium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
10.1 g
Type
reactant
Reaction Step Six
Quantity
70 mL
Type
solvent
Reaction Step Seven
Quantity
18 mL
Type
solvent
Reaction Step Eight
Quantity
27 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
C([Li])CCC.C(NC(C)C)(C)C.[F:13][C:14]1[CH:19]=[CH:18][C:17]([CH3:20])=[CH:16][N:15]=1.FC1C([Li])=CC(C)=CN=1.[I:30]I.S([O-])([O-])(=O)=S.[Na+].[Na+]>O1CCCC1.O>[F:13][C:14]1[C:19]([I:30])=[CH:18][C:17]([CH3:20])=[CH:16][N:15]=1 |f:5.6.7|

Inputs

Step One
Name
Quantity
26.5 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
sodium thiosulfate
Quantity
120 mL
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
16 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
4.02 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Four
Name
Quantity
4.42 g
Type
reactant
Smiles
FC1=NC=C(C=C1)C
Step Five
Name
2-fluoro-5-methyl-3-pyridyllithium
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=NC=C(C=C1[Li])C
Step Six
Name
Quantity
10.1 g
Type
reactant
Smiles
II
Step Seven
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCCC1
Step Eight
Name
Quantity
18 mL
Type
solvent
Smiles
O1CCCC1
Step Nine
Name
Quantity
27 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
by stirring for 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
by stirring for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
subjected to filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained crude product
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=NC=C(C=C1I)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.15 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 33.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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